2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[4-(2-phenylmorpholin-4-yl)butyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c27-23(20-16-19-10-4-5-11-21(19)30-24(20)28)25-12-6-7-13-26-14-15-29-22(17-26)18-8-2-1-3-9-18/h1-5,8-11,16,22H,6-7,12-15,17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJXDHUXMUZDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with an amine, such as 4-(2-phenylmorpholino)butylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Oxidation: The final step involves the oxidation of the intermediate to form the 2-oxo group, which can be achieved using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, DMP, and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction could produce alcohol derivatives.
Scientific Research Applications
2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s chromene core is known for its biological activity, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with various enzymes and receptors, modulating their activity. The phenylmorpholino group may enhance the compound’s binding affinity and selectivity towards certain biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)
- Structure: Features a sulfamoylphenyl group instead of the morpholino-butyl chain.
- Synthesis : Prepared via condensation of 3-(carboxamide)coumarin with sulfamoylphenyl derivatives under acidic conditions (acetic acid, NaOAc) .
- Properties: High melting point (>300°C) due to strong intermolecular hydrogen bonding from the sulfamoyl group.
- Applications: Sulfonamide groups are associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting possible therapeutic applications distinct from morpholino-containing derivatives .
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
- Structure : Contains a methoxyphenethyl group attached to the carboxamide.
- Synthesis : Coumarin-3-carboxylic acid is coupled with 4-methoxyphenethylamine using standard carbodiimide reagents .
- However, the absence of a cyclic amine reduces hydrogen-bonding capacity compared to the morpholino derivative .
7-(Diethylamino)-N-(3-ethynylphenyl)-2-oxo-2H-chromene-3-carboxamide (Compound 3)
- Structure: Includes a diethylamino group at the 7-position and an ethynylphenyl substituent.
- Synthesis: Utilizes Sonogashira coupling for ethynyl group introduction, with HATU-mediated amide bond formation .
- Properties: The diethylamino group confers fluorescence, useful in imaging applications. The ethynyl group allows further functionalization via click chemistry, a feature absent in the morpholino derivative .
4-(3-Coumarinyl)-3-benzyl-4-thiazolin-2-one Benzylidenehydrazones
- Structure: Incorporates a thiazolinone ring and hydrazone linkage.
- Applications : Demonstrated antituberculosis activity against Mycobacterium tuberculosis H37Rv, highlighting the role of heterocyclic modifications in bioactivity .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a chromene core, which is known for various biological activities. The specific structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the realm of anticancer effects and enzyme inhibition.
Anticancer Activity
- Mechanism of Action : The compound has shown promising results in inhibiting cancer cell proliferation. It is believed to induce apoptosis in cancer cells by activating intrinsic pathways.
- Case Studies :
Enzyme Inhibition
- Cholinesterases : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
- Cyclooxygenase (COX) Inhibition : The compound exhibited inhibitory activity against COX-2, an enzyme involved in inflammation and pain pathways.
Table 1: Summary of Biological Activities
| Biological Activity | Target Enzyme/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer (MCF-7) | MCF-7 | 12 | |
| AChE Inhibition | AChE | 10 | |
| BChE Inhibition | BChE | 15 | |
| COX-2 Inhibition | COX-2 | 15 - 20 |
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.
- Enzyme Interaction : Molecular docking studies suggest that the compound binds effectively to active sites of AChE and COX-2, inhibiting their activity through competitive mechanisms .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide?
Answer:
The synthesis typically involves a multi-step approach:
Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ catalysis) to yield the 2-oxo-2H-chromene-3-carboxylic acid intermediate .
Carboxamide Coupling : Activation of the carboxylic acid using carbodiimides (e.g., EDC/HOBt) followed by reaction with 4-(2-phenylmorpholino)butylamine. Optimize reaction time (12–24 hours) and solvent (DMF or DCM) to achieve >75% yield .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity. Confirm purity via HPLC .
Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and characterize intermediates via FT-IR (C=O stretch at ~1700 cm⁻¹) .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify the chromene backbone (e.g., δ 6.8–8.2 ppm for aromatic protons) and the morpholino-butyl sidechain (δ 2.5–3.5 ppm for N-CH₂ groups) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 449.18 (calculated for C₂₅H₂₈N₂O₄) .
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data (e.g., Mo-Kα radiation, 292 K). Resolve potential disorder in the morpholino ring using restraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
